7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
This compound is a derivative of coumarin, which is a large class of compounds with the core structure of 1,2-benzopyranone . It is substituted by a methyl group at position 4, a hydroxy group at position 7, and a p-methoxyphenyl group at position 3 .
Synthesis Analysis
The synthesis of related coumarin derivatives typically involves processes like the Pechmann condensation . Different methods and starting materials can be used to achieve variations in the coumarin structure, with variations like the utilization of para-toluenesulfonic acid under solvent-free conditions .Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin, can be established using techniques like X-ray crystallography .Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the synthesis of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin involves traditional chemistry and novel reagents, showcasing the diverse reactivity of these compounds .Physical and Chemical Properties Analysis
The physical properties of coumarin derivatives can be influenced by their molecular structure. For example, in the case of 4-(7-acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, the benzene ring is not in the same plane as the coumarin ring system, which can affect properties like solubility and melting point.Scientific Research Applications
High-Performance Liquid Chromatography in Drug Analysis
- A study by Krause (1981) described the use of high-performance liquid chromatography for determining levels of a new anti-inflammatory substance structurally similar to the compound in plasma and urine. This highlights the potential use of the compound in pharmacokinetic studies or drug development research (Krause, 1981).
Metabolic Pathway Elucidation
- Mårdh et al. (1981) used deuterium labelling to study the disposition of 4‐Hydroxy‐3‐Methoxyphenylglycol, providing insights into the metabolic pathways of related compounds. Understanding such metabolic conversions is crucial for drug design and understanding the compound's potential effects on biological systems (Mårdh, Sjöquist, & Änggård, 1981).
Neurochemistry Research
- Beckmann and Goodwin (1980) explored the role of central amine dysfunction in affective illness, focusing on 3-Methoxy-4-hydroxyphenylglycol (MHPG), a compound structurally related to the one . This research is part of ongoing efforts to understand brain neurochemistry and its relation to psychiatric disorders (Beckmann & Goodwin, 1980).
Mechanism of Action
Future Directions
Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future research may focus on exploring new synthetic routes and applications of these compounds.
Properties
IUPAC Name |
7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-20-17(25-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSDCHIVUREOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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